3-Ethyltetrahydro-2H-pyran-3-amine
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Overview
Description
3-Ethyltetrahydro-2H-pyran-3-amine is a chemical compound with the molecular formula C7H15NO It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features an ethyl group and an amine group attached to the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyltetrahydro-2H-pyran-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable tetrahydropyran derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of catalysts may also be employed to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Ethyltetrahydro-2H-pyran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated amine compounds. Substitution reactions can result in a variety of substituted pyran derivatives .
Scientific Research Applications
3-Ethyltetrahydro-2H-pyran-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-ethyltetrahydro-2H-pyran-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: The parent compound, lacking the ethyl and amine groups.
3-Methyltetrahydro-2H-pyran-3-amine: A similar compound with a methyl group instead of an ethyl group.
3-Propyl-2H-pyran-3-amine: Another analog with a propyl group.
Uniqueness
3-Ethyltetrahydro-2H-pyran-3-amine is unique due to the presence of both an ethyl group and an amine group on the pyran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-ethyloxan-3-amine |
InChI |
InChI=1S/C7H15NO/c1-2-7(8)4-3-5-9-6-7/h2-6,8H2,1H3 |
InChI Key |
ANQMEZFJJVHXTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCOC1)N |
Origin of Product |
United States |
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